While a dedicated paper specifically detailing the synthesis of CLBQ14 is absent from the provided literature, several studies indirectly indicate its synthesis route. It is highly probable that CLBQ14 is synthesized through a multi-step process involving halogenation of 8-hydroxyquinoline. This can be inferred from the synthesis of similar compounds like 5-chloroquinolin-8-ol, which involves chlorination of 8-hydroxyquinoline. [] Furthermore, the synthesis of other halogenated 8-hydroxyquinoline derivatives, like 5-chloro-7-iodoquinolin-8-ol, [] reinforces the feasibility of obtaining CLBQ14 through similar halogenation procedures.
The mechanism of action of CLBQ14 is attributed to its ability to inhibit MetAPs. [] While the precise mechanism remains to be fully elucidated, it is plausible that CLBQ14, similar to other MetAP inhibitors, interacts with the metal ion at the enzyme's active site. This interaction could interfere with the enzyme's catalytic activity, ultimately disrupting protein maturation and affecting various downstream cellular processes.
The primary application of CLBQ14 highlighted in the provided literature is its potential as an anti-cancer agent. [] By inhibiting MetAPs, CLBQ14 disrupts crucial cellular processes necessary for cancer cell growth and proliferation. This inhibitory activity underscores its potential as a target for developing novel anticancer therapies. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7